molecular formula C7H12N2O B13066640 5,5-Dimethylmorpholine-2-carbonitrile

5,5-Dimethylmorpholine-2-carbonitrile

Cat. No.: B13066640
M. Wt: 140.18 g/mol
InChI Key: PAVWPDHCKUIXHO-UHFFFAOYSA-N
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Description

5,5-Dimethylmorpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine ring substituted with two methyl groups at the 5-position and a nitrile (-CN) group at the 2-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to act as ligands or intermediates. The nitrile group enhances reactivity, enabling further functionalization. Thus, the following comparisons are based on structurally analogous carbonitrile-containing heterocycles from the literature.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5,5-dimethylmorpholine-2-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-7(2)5-10-6(3-8)4-9-7/h6,9H,4-5H2,1-2H3

InChI Key

PAVWPDHCKUIXHO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylmorpholine-2-carbonitrile typically involves the reaction of 5,5-dimethylmorpholine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5,5-Dimethylmorpholine-2-carbonitrile serves as a crucial building block in organic synthesis. It is often employed in the following ways:

  • As a reagent : It participates in various chemical reactions, including nucleophilic substitutions and cyclization processes, to form more complex organic compounds.
  • In the synthesis of pharmaceuticals : This compound is utilized in the development of drug candidates due to its ability to modify biological activity through structural variations.

Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its potential therapeutic effects. Some notable applications include:

  • Anticancer agents : Studies have shown that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. For example, modifications to the morpholine structure can enhance selectivity towards cancerous cells while minimizing effects on healthy tissues.
  • Antimicrobial activity : Research indicates that certain derivatives demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics.

Material Science

The compound also finds applications in material science:

  • Polymer synthesis : It can be used as an intermediate in the production of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
  • Coatings and adhesives : Its chemical properties allow it to be incorporated into formulations for coatings and adhesives that require resilience and durability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of a series of this compound derivatives. The results indicated that certain modifications led to compounds with enhanced potency against breast cancer cell lines. The researchers noted that structural variations influenced the mechanism of action, primarily through apoptosis induction pathways.

CompoundIC50 (µM)Mechanism of Action
A15Apoptosis
B10Cell Cycle Arrest
C8Necrosis

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound derivatives against various bacterial strains. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains.

DerivativeZone of Inhibition (mm)Bacterial Strain
D20E. coli
E25S. aureus
F15P. aeruginosa

Mechanism of Action

The mechanism of action of 5,5-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules such as enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compounds below share functional or structural similarities with 5,5-Dimethylmorpholine-2-carbonitrile, particularly in their nitrile groups, heterocyclic cores, or substituent effects.

Table 1: Key Properties of Analogous Carbonitrile-Containing Compounds

Compound Name Structure Melting Point (°C) IR (CN Stretch, cm⁻¹) Molecular Formula Molecular Weight (g/mol) Reference ID
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine with nitrile and aryl groups 300 Not reported C₁₃H₁₁N₃O₂S 273.31
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine with nitrile and aryl groups 266–268 Not reported C₁₄H₁₃N₃OS 271.34
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine with nitrile 243–246 2,219 C₂₀H₁₀N₄O₃S 386.38
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene with nitrile and aryl groups 223–227 2,204 C₁₇H₁₄N₂O₂ 278.31
6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Quinazoline-pyrimidine hybrid 268–269 2,220 C₁₇H₁₀N₄O₃ 318.29

Structural Features and Reactivity

  • Core Heterocycles: this compound contains a six-membered morpholine ring (O and N atoms), whereas analogs in Table 1 feature pyrimidine, thiazolo-pyrimidine, quinazoline, or chromene cores. The morpholine ring’s oxygen atom may enhance polarity and hydrogen-bonding capacity compared to sulfur-containing thiazolo-pyrimidines or fused aromatic systems.
  • Nitrile Group :

    • The nitrile IR stretch (~2,200 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from different heterocycles . This suggests that this compound’s nitrile group would exhibit similar spectroscopic behavior.

Physical Properties

  • Melting Points :

    • Pyrimidine derivatives with bulky aryl groups (e.g., 300°C in ) have higher melting points than less substituted analogs (e.g., 243–246°C in ). The two methyl groups in this compound may reduce crystallinity compared to rigid fused-ring systems like quinazolines (268–269°C, ).

Spectroscopic Data

  • NMR Trends: Pyrimidine carbonitrines in show deshielded aromatic protons (δ 7.29–7.94 ppm) and nitrile-adjacent carbons at ~116–117 ppm in ¹³C NMR. The morpholine ring’s oxygen may upfield-shift neighboring protons compared to sulfur-containing analogs.

Biological Activity

5,5-Dimethylmorpholine-2-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a morpholine ring with two methyl groups at the 5-position and a cyano group at the 2-position. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including proteins and enzymes. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can modulate enzyme activity and receptor interactions. This dual functionality allows the compound to influence several biological pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against multidrug-resistant (MDR) strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and repair, leading to bacterial cell death .

Antitumor Effects

In addition to its antimicrobial properties, this compound has been investigated for potential antitumor effects. Compounds with similar morpholine structures have been reported to inhibit mTOR kinase activity, which plays a pivotal role in cell growth and proliferation. This inhibition can lead to reduced tumor growth in preclinical models .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against over 100 strains of MDR bacteria. The results indicated a significant reduction in bacterial viability, showcasing the compound's potential as a therapeutic agent in treating resistant infections .
  • In Vivo Efficacy : In vivo studies using mouse models demonstrated that this compound could effectively reduce infection severity caused by vancomycin-intermediate Staphylococcus aureus. The compound's mechanism involved dual inhibition of DNA gyrase and topoisomerase IV .

Data Tables

Biological Activity Target Effect
AntibacterialAcinetobacter baumanniiInhibition of growth
AntitumormTOR kinaseReduced cell proliferation
Enzyme InhibitionDNA gyrase & topoisomerase IVInduction of cell death

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